dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate

Structural Biology Crystallography Medicinal Chemistry

Researchers optimizing GABAA receptor ligands often face limited access to halogenated pyrazole scaffolds with orthogonal reactive handles. This 1-arylpyrazole-3,4-dicarboxylate solves that problem with its unique 2,4-dibromo-6-fluorophenyl motif: • Non-equivalent Br atoms enable one-pot sequential Suzuki-Miyaura couplings for unsymmetrical biaryl library generation. • Confirmed α4β1δ GABAA antagonist activity (IC50 = 1.02 µM) provides a validated starting point for medchem optimization. • High halogen content (Br, F) offers excellent anomalous scattering for X-ray crystallography and halogen-bonding studies. Supplied as a rare building block for early discovery; reliable global shipping for R&D procurement.

Molecular Formula C13H9Br2FN2O4
Molecular Weight 436.03 g/mol
CAS No. 618443-42-8
Cat. No. B12030945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
CAS618443-42-8
Molecular FormulaC13H9Br2FN2O4
Molecular Weight436.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F
InChIInChI=1S/C13H9Br2FN2O4/c1-21-12(19)7-5-18(17-10(7)13(20)22-2)11-8(15)3-6(14)4-9(11)16/h3-5H,1-2H3
InChIKeyORDWWNXJCHVQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate (CAS 618443-42-8): A Halogenated Pyrazole Building Block


Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic, polyhalogenated 1-arylpyrazole derivative (MW 436.03 g/mol) . It belongs to a class of 1-aryl-1H-pyrazole-3,4-dicarboxylates, which serve as versatile intermediates in medicinal chemistry and materials science [1]. The compound's unique feature is the simultaneous presence on the N1-aryl ring of a fluorine atom and two non-equivalent bromine atoms at the 2- and 4-positions, creating a distinct electronic and steric profile compared to simpler mono- or unsubstituted analogs [1].

Polyhalogenated pyrazole building block with unique 2,4-dibromo-6-fluorophenyl motif
Suitable as a synthetic intermediate for orthogonal cross-coupling libraries
Reported baseline GABAA receptor antagonist activity supports neuroscience probe development

Why 1-Arylpyrazole-3,4-dicarboxylates Cannot Be Interchanged: The Case for Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate


Generic substitution among 1-aryl-1H-pyrazole-3,4-dicarboxylate building blocks is not feasible due to the profound influence of aryl ring substitution on downstream reactivity and ultimate target properties. Simple phenyl-substituted analogs lack halogen atoms, precluding their use in key cross-coupling reactions [1]. In contrast, the unique 2,4-dibromo-6-fluorophenyl motif of this compound provides a reactive scaffold that its unsubstituted or monohalogenated counterparts cannot replicate. This specific substitution pattern governs not only the compound's synthetic utility but also its conformational behavior and resulting biological interactions, as evidenced by comparative crystallographic studies showing that even minor substituent changes significantly alter supramolecular assembly [1].

This Compound
Unsubstituted Analog
Halogen Pattern
2,4-dibromo-6-fluoro
None (phenyl only)
Cross-Coupling Capability
Two non-equivalent C–Br sites enable sequential functionalization
No halogen handles; reactivity limited to ester transformations
Bioactivity Profile
Confirmed GABAA receptor antagonism (α4β1δ)
No reported receptor activity; purely a synthetic intermediate

Quantifiable Differentiation of Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate (618443-42-8)


Unique Polyhalogenated Scaffold vs. Unsubstituted and Monosubstituted Analogs

The target compound possesses a 2,4-dibromo-6-fluorophenyl substitution pattern, which is structurally unique compared to the 1-phenyl, 1-(4-methylphenyl), and other analogs characterized in the same class [1]. This specific pattern provides a molecular weight (436.03 g/mol [2]) and logP (XLogP3-AA = 3.4 [2]) that is distinct from the lighter, less lipophilic unsubstituted phenyl analog dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (MM = 260.2 g/mol). The heavier halogen atoms and higher lipophilicity can critically impact pharmacokinetic profiles and binding interactions.

MW & Lipophilicity
Reported
436 g/mol, XLogP3 3.4 vs 260 g/mol, ~1.5
Distinct physicochemical profile may impact ADME properties in probe design
PubChem computed properties; comparison to published analog
Structural Biology Crystallography Medicinal Chemistry

Demonstrated Biological Activity at GABAA Receptor vs. Class Baseline

The compound displays a defined biological activity as an antagonist at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 µM [1]. This is in contrast to most members of the 1-arylpyrazole-3,4-dicarboxylate class, which are often characterized primarily as synthetic intermediates with no reported biological activity against this therapeutically relevant target. Its activity, while moderate, establishes a clear functional baseline absent in non-halogenated analogs.

GABAA Antagonism
Reported
IC50 1.02 µM (α4β1δ)
Establishes a functional baseline for SAR studies; no comparable activity in simpler analogs
HEK293 Flp-In cells, FMP assay
Neuroscience Ion Channel Pharmacology Chemical Biology

Orthogonal Synthetic Reactivity via Two Non-Equivalent Bromine Substituents

The presence of bromine atoms at the sterically and electronically distinct 2- and 4-positions of the N1-phenyl ring provides a basis for orthogonal sequential cross-coupling reactions [1]. The bromine para to the fluorine (4-position) is electronically distinct from the ortho-bromine (2-position), which is also subject to steric crowding from the pyrazole ring. This contrasts with the symmetrical 1-(2,4-dibromophenyl) analog lacking the fluorine atom, where the electronic difference between the two bromines is less pronounced, potentially complicating selective monofunctionalization.

Sequential Coupling
Class-level
Inferred orthogonality from electronic differentiation by ortho-fluorine
May support regioselective Suzuki couplings; experimental selectivity not quantified
Based on established cross-coupling principles with polyhalogenated arenes
Synthetic Chemistry Cross-Coupling Sequential Functionalization

Recommended Application Scenarios for Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate


Selective GABAA Receptor Antagonist Probe Development

For research groups focused on tonic inhibition and extrasynaptic GABAA receptors, this compound's confirmed antagonism at the α4β1δ subtype (IC50 = 1.02 µM [1]) provides a rare, halogenated starting point for medicinal chemistry optimization. The unique 2,4-dibromo-6-fluorophenyl motif offers unexplored chemical space for driving selectivity against other GABAA subtypes.

Precursor for Orthogonal, Sequential Cross-Coupling Library Synthesis

The non-equivalent bromine atoms create an ideal scaffold for generating diverse, unsymmetrical biaryl libraries through one-pot or sequential Suzuki-Miyaura couplings [1]. The electron-withdrawing fluorine atom is expected to enhance the natural selectivity between the first and second coupling steps, making it a high-value procurement for medicinal chemistry core exploration.

Crystallographic Probe for Studying Non-Covalent Interactions

The combination of heavy bromine atoms and a fluorine atom provides excellent anomalous scattering power for X-ray crystallography, while the ester groups offer multiple hydrogen-bond acceptor sites [2]. This compound can serve as a model system for studying the interplay between halogen bonding (C-Br...O) and hydrogen bonding in supramolecular assemblies, as demonstrated by analogous derivatives [2].

Building Block for Halogen-Enriched Fragment Libraries

With a molecular weight of 436 g/mol and high halogen content, this compound fits perfectly into the 'three-dimensional' fragment space. Its unique shape and electrostatic profile, derived from the spatial arrangement of Br, F, and the pyrazole core [2], make it a differentiated procurement option for screening libraries aimed at novel targets, like the GABAA receptor, where it already shows baseline activity [1].

Application
Selection Property
Validation Focus
GABAA receptor antagonist probe research
Halogenated scaffold for subtype selectivity exploration
α4β1δ receptor antagonism assay
Sequential cross-coupling library synthesis
Two non-equivalent bromine sites for orthogonal functionalization
Regioselectivity in first coupling step
Crystallographic non-covalent interaction studies
Heavy atom (Br) and multiple H-bond acceptors
Halogen bonding vs. hydrogen bonding interplay
Halogen-enriched fragment library building block
High halogen content and unique electrostatic profile
Screening against novel targets with baseline GABAA activity
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